molecular formula C42H42N28O14 B034203 Cucurbit[7]uril CAS No. 259886-50-5

Cucurbit[7]uril

Cat. No.: B034203
CAS No.: 259886-50-5
M. Wt: 1163 g/mol
InChI Key: ZDOBFUIMGBWEAB-UHFFFAOYSA-N
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Description

Cucurbit7uril is a macrocyclic molecule composed of glycoluril monomers linked by methylene bridges. It is part of the cucurbituril family, which is known for its ability to form host-guest complexes with a variety of molecules. The name “cucurbituril” is derived from the resemblance of these molecules to a pumpkin, which belongs to the Cucurbitaceae family. Cucurbit7uril has a larger cavity compared to other members of the cucurbituril family, making it suitable for binding larger guest molecules .

Mechanism of Action

Target of Action

Cucurbit7uril (CB7) is a synthetic macrocyclic molecule known for its ability to form host-guest complexes with different molecules . Its primary targets include adamantane-modified dyes , polyamines , and various bioactive molecules . These targets play crucial roles in enhancing fluorescence intensity in aqueous environments , inhibiting virus replications , and regulating bioactive molecules through competitive binding .

Mode of Action

CB7 interacts with its targets through a host-guest complexation mechanism . For instance, it forms complexes with adamantane-modified dyes, improving their fluorescence emission performance in water . In the case of RNA viruses, CB7 inhibits virus replications by competitively binding with polyamines . This interaction results in changes such as increased fluorescence intensity and reduced viral infectivity .

Biochemical Pathways

CB7 affects various biochemical pathways. For instance, it influences the endocytosis and excretion pathways of dye-conjugated CB7s in live cells . These dye-conjugated CB7s are translocated into live cells predominantly by clathrin-mediated endocytosis and excreted from cells via lysosome-associated exocytosis .

Pharmacokinetics

The pharmacokinetics of CB7 involve its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that CB7 has a relatively fast plasma clearance and generally low organ accumulation, except for the kidneys . Absorption from the gastrointestinal tract into the bloodstream is minimal . These properties impact the bioavailability of CB7, influencing its potential as a drug delivery vehicle .

Result of Action

The action of CB7 leads to various molecular and cellular effects. For example, the fluorescence emission performance of dyes in water is effectively improved . CB7 also inhibits virus replications in a variety of cell lines . Furthermore, CB7 can regulate bioactive molecules through competitive binding , affecting their function and activity.

Action Environment

The action, efficacy, and stability of CB7 can be influenced by environmental factors. For instance, CB7 shows excellent host-guest complexation ability in aqueous environments . Moreover, the carbonyl-lace of CB7 can potentially act as a proton acceptor in an acidic environment, fine-tuning the fluorescence and singlet oxygen generation of CB7 nanoaggregates . These environmental factors can significantly impact the performance and application of CB7 in various fields.

Preparation Methods

Cucurbit7uril is synthesized through the acid-catalyzed condensation of glycoluril and formaldehyde. The reaction typically occurs at elevated temperatures, around 75 to 90°C, to favor the formation of the desired macrocyclic structure. The process involves the nucleophilic addition of glycoluril to formaldehyde, followed by cyclization to form the macrocycle. Fractional crystallization and dissolution are often required to isolate cucurbit7uril from other cucurbituril homologues .

Chemical Reactions Analysis

Cucurbit7uril undergoes various chemical reactions, primarily driven by its ability to form host-guest complexes. These reactions include:

Common reagents used in these reactions include various organic and inorganic compounds that can act as guests or reactants within the cucurbit7uril cavity. The major products formed depend on the specific guest molecules involved in the reactions.

Scientific Research Applications

Cucurbit7uril has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Cucurbit7uril is unique among the cucurbituril family due to its larger cavity size, which allows it to accommodate larger guest molecules. Similar compounds include:

Cucurbit7uril stands out due to its unique combination of cavity size and binding affinity, making it a versatile tool in various scientific and industrial applications.

Properties

IUPAC Name

3,5,8,10,13,15,18,20,23,25,28,30,33,35,36,38,40,42,46,48,50,52,54,56,58,60,62,64-octacosazadocosacyclo[30.3.3.36,7.311,12.316,17.321,22.326,27.22,36.231,38.13,35.15,8.110,13.115,18.120,23.125,28.130,33.140,46.142,64.148,50.152,54.156,58.160,62]heptacontane-39,41,43,44,45,47,49,51,53,55,57,59,61,63-tetradecone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H42N28O14/c71-29-43-1-44-16-18-48(30(44)72)4-52-20-22-56(34(52)76)8-60-24-26-64(38(60)80)12-68-28-27-67(41(68)83)11-63-25-23-59(37(63)79)7-55-21-19-51(33(55)75)3-47(29)17-15(43)45-2-46(16)32(74)50(18)6-54(20)36(78)58(22)10-62(24)40(82)66(26)14-70(28)42(84)69(27)13-65(25)39(81)61(23)9-57(21)35(77)53(19)5-49(17)31(45)73/h15-28H,1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOBFUIMGBWEAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C%12N(C5=O)CN5C%13C%14N(C5=O)CN5C%15C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C(=O)N%12CN%13C(=O)N%14CN%15C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H42N28O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301316938
Record name Cucurbit[7]uril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1163.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259886-50-5
Record name Cucurbit[7]uril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cucurbit[7]uril (CB[7]) hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Cucurbit[7]uril interacts with guest molecules through non-covalent interactions like hydrophobic interactions and hydrogen bonding within its hydrophobic cavity. [, , , , , ] This encapsulation can alter the physicochemical properties of the guest, including solubility, stability, reactivity, and bioavailability. [, , , , , ] For example, this compound can enhance the solubility of poorly soluble drugs like fluorofenidone by inducing keto-enol tautomerization and forming inclusion complexes. [] Similarly, it can enhance the fluorescence of guest molecules like berberine upon complexation. [, ]

A: this compound possesses a barrel-shaped structure composed of seven glycoluril units linked by methylene bridges. While specific spectroscopic data is not detailed in the provided abstracts, common characterization techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and mass spectrometry. [, , ] These techniques confirm the structure and purity of synthesized this compound and its derivatives.

A: this compound demonstrates high thermal stability, with an onset decomposition temperature exceeding 360°C. [] It exhibits good compatibility with various solvents and materials, including water, ethylene glycol, and gold nanoparticles. [, , ] This compatibility, along with its stability, makes this compound suitable for applications like lubrication additives, electrochemical sensing platforms, and drug delivery systems. [, , ]

A: While this compound itself might not be directly involved in catalytic transformations, it can act as a supramolecular catalyst by providing a confined environment that influences reaction pathways. [] For instance, it can stabilize carbocation intermediates, leading to enhanced photolysis efficiency in specific reactions. [] Additionally, this compound-stabilized gold nanoparticles show promising catalytic activity in reducing nitro compounds like nitrofurantoin and 4-nitrophenol. []

A: Computational studies, including Density Functional Theory (DFT) calculations, are employed to investigate various aspects of this compound chemistry. [, , , ] These include predicting the stability of host-guest complexes, calculating binding energies, analyzing spectroscopic properties, and understanding the impact of structural modifications on binding affinities. [, , , ] For instance, DFT calculations were used to understand the impact of this compound encapsulation on the absorption spectra of methylene blue and acridine orange. []

A: Structural modifications of this compound, such as methylation or hydroxylation, can influence its binding affinity and selectivity towards guest molecules. [, ] For example, monohydroxylated this compound (CB7-OH) exhibits slightly lower binding affinities compared to unmodified this compound for certain guests. [] Similarly, the inclusion of methyl groups on the this compound framework can alter its solubility and host-guest complexation behavior. []

A: this compound demonstrates high stability in various media, but its encapsulation properties can be influenced by factors like pH, temperature, and the presence of competing guest molecules. [, , ] Formulation strategies, such as the formation of nanoparticles or hydrogels, have been explored to improve its stability, control the release of encapsulated drugs, and enhance its biocompatibility. [, ]

A: In vitro and in vivo studies on this compound complexes demonstrate their potential in various applications. For instance, a this compound-mediated bactericidal nanoparticle showed potent antibacterial activity against the plant pathogen Xanthomonas oryzae pv oryzae in in vivo trials, effectively controlling rice bacterial blight. [] Another study highlighted the potential of the this compound-adamantane host-guest pair for pretargeted PET imaging, demonstrating specific tumor uptake and low background signal in xenograft models. []

A: Research on this compound has significantly evolved, with its applications expanding from simple host-guest chemistry to complex drug delivery systems, catalysts, and materials. [, , , , , ] Key milestones include the discovery of its unique binding properties, development of synthetic methods for its functionalization, and exploration of its applications in diverse fields. [, , ] Its ability to encapsulate and modify the properties of guest molecules has led to cross-disciplinary research in areas like supramolecular chemistry, materials science, nanotechnology, and biomedical engineering. [, , , , , ]

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